molecular formula C12H8FNO3 B6299668 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% CAS No. 1261904-20-4

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6299668
CAS RN: 1261904-20-4
M. Wt: 233.19 g/mol
InChI Key: GMELEBJZKASQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid (5FHPPA) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of picolinic acid and has a molecular weight of 199.11 g/mol. It is a white, crystalline solid with a melting point of 152-154 °C and a boiling point of 249-250 °C. It is soluble in water and alcohol, and has a pKa of 4.17. 5FHPPA is used in a variety of scientific studies, including biochemical and physiological research, and is useful for its ability to interact with proteins and other molecules.

Scientific Research Applications

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in a variety of scientific studies and laboratory experiments. It is commonly used as a ligand in protein-ligand binding assays, and as a substrate in enzyme assays. It has also been used in studies of enzyme kinetics, and as a fluorescent probe in studies of protein-protein interactions. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is used in biochemical and physiological research, as it has been shown to interact with a variety of proteins and other molecules.

Mechanism of Action

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% binds to proteins and other molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% to proteins and other molecules can be used to study the structure and function of proteins, as well as their interactions with other molecules.
Biochemical and Physiological Effects
6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been shown to interact with a variety of proteins and other molecules, including enzymes, receptors, and ion channels. It has been used in studies of enzyme kinetics and protein-protein interactions, and has been shown to modulate the activity of enzymes and ion channels. Additionally, 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% has been used in studies of the biochemical and physiological effects of drugs, as it has been shown to interact with drug targets and modulate drug activity.

Advantages and Limitations for Lab Experiments

The main advantages of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments are its low cost, its ability to interact with a variety of proteins and other molecules, and its ability to modulate the activity of enzymes and ion channels. The main limitation of using 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is that it is not very stable in solution, and therefore must be used immediately after preparation.

Future Directions

The use of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% in laboratory experiments and scientific studies is still in its early stages, and there is much room for further research and development. Possible future directions for 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% include its use in drug discovery and development, as well as its use in studies of enzyme kinetics and protein-protein interactions. Additionally, further research could be done to explore the biochemical and physiological effects of 6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95%, and to develop new methods for its synthesis and purification.

Synthesis Methods

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid, 95% is synthesized by a multi-step procedure involving the condensation of 2-hydroxybenzaldehyde and 5-fluoro-2-hydroxybenzaldehyde in the presence of pyridine and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out at reflux temperature for 4-6 hours, and the product is purified by recrystallization from methanol.

properties

IUPAC Name

6-(5-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-4-5-11(15)8(6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELEBJZKASQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Fluoro-2-hydroxyphenyl)picolinic acid

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